(114C)Hexadecane
Description
Chemical Identity and Isotopic Characteristics
(1-¹⁴C)Hexadecane, systematically known as (1-¹⁴C)hexadecane, possesses the molecular formula C₁₆H₃₄ with a molecular weight of 228.43 grams per mole. The compound is characterized by its linear sixteen-carbon alkane backbone, where the terminal carbon atom at position 1 is labeled with the radioactive carbon-14 isotope. This specific labeling pattern distinguishes it from other carbon-14 labeled hexadecane variants and provides researchers with a precisely defined radioactive marker for experimental applications.
The chemical structure consists of a straight-chain saturated hydrocarbon containing sixteen carbon atoms, with three hydrogen atoms bonded to each terminal carbon and two hydrogen atoms attached to each of the fourteen internal carbon atoms. The presence of the carbon-14 isotope at the terminal position creates a unique molecular signature that can be detected and quantified using standard radioanalytical techniques.
According to the National Institute of Standards and Technology certification, the certified carbon-14 massic activity for standardized (1-¹⁴C)hexadecane preparations is 54.01 ± 0.52 kilobecquerels per gram, measured at a reference time of 1200 Eastern Standard Time on September 10, 2014. This certification establishes the compound as a primary reference standard for radioactivity measurements and calibration procedures.
The isotopic characteristics of (1-¹⁴C)hexadecane are governed by the properties of the carbon-14 radioisotope, which has a half-life of 5700 ± 30 years. This extended half-life makes the compound particularly valuable for long-term studies and ensures minimal radioactive decay during typical experimental timeframes. The beta decay process characteristic of carbon-14 enables sensitive detection through liquid scintillation counting and other radioanalytical methods.
Table 1: Physical and Chemical Properties of (1-¹⁴C)Hexadecane
The compound demonstrates excellent stability under standard storage conditions and maintains its isotopic integrity over extended periods. The solution density of standardized preparations is typically 0.771 ± 0.001 grams per milliliter at 25.0 degrees Celsius. Quality control analyses confirm the absence of photon-emitting impurities, ensuring that radioactivity measurements accurately reflect carbon-14 content without interference from other radioisotopes.
Historical Context of Radiolabeled Alkane Research
The development of radiolabeled alkane compounds, including (1-¹⁴C)hexadecane, traces its origins to the pioneering work of George de Hevesy in 1923, who conducted the first radiotracer study in a living system. De Hevesy's groundbreaking experiments involved dipping plants into solutions containing radioisotopes of lead and subsequently analyzing the distribution of radioactivity throughout different plant tissues. This foundational work established the principles of radiotracer methodology that would later be applied to alkane research and earned de Hevesy the Nobel Prize in Chemistry in 1943.
The production of artificial radioactivity became possible following the 1932 discovery by Irene Curie and Frederic Joliot, who demonstrated that bombarding aluminum, boron, and magnesium foils with alpha particles produced substances that continued to emit positrons after irradiation ceased. This breakthrough in creating artificial radioisotopes provided the technological foundation necessary for synthesizing carbon-14 labeled compounds, including the eventual development of (1-¹⁴C)hexadecane as a research tool.
The specific application of radiolabeled hexadecane in scientific research gained prominence through biodegradation studies and metabolic investigations. Early research demonstrated the utility of carbon-14 labeled hexadecane in tracking hydrocarbon metabolism and understanding degradation pathways in various biological systems. These studies revealed that hexadecane mineralization could be monitored through the detection of ¹⁴CO₂ production, providing researchers with a quantitative method for assessing hydrocarbon biodegradation rates and mechanisms.
Table 2: Milestones in Radiolabeled Alkane Research Development
The evolution of hexadecane radiotracer applications expanded significantly with the recognition of its value in studying alkane synthesis pathways. Research conducted with Vibrio furnissii demonstrated that hexadecane could be produced from hexadecanoic acid through reduction pathways, with radioisotope precursor-tracer experiments using (1-¹⁴C)hexadecanoic acid identifying corresponding alcohol, aldehyde, and alkane derivatives. These findings provided crucial insights into bacterial alkane synthesis mechanisms and established the importance of carbon-14 labeled compounds in metabolic pathway elucidation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H34 |
|---|---|
Molecular Weight |
228.43 g/mol |
IUPAC Name |
(114C)hexadecane |
InChI |
InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1+2 |
InChI Key |
DCAYPVUWAIABOU-NJFSPNSNSA-N |
SMILES |
CCCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCC[14CH3] |
Canonical SMILES |
CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Scientific Research Applications
Environmental Applications
Biodegradation Studies
Hexadecane is often used in studies investigating the biodegradation of hydrocarbons in contaminated soils. A notable study utilized cyclodextrin extractions to predict hexadecane biodegradation. The research indicated that novel extraction techniques could effectively assess the biodegradable fraction of aliphatic hydrocarbons in contaminated soils. Specifically, a high correlation (r²=0.90) was found between mineralization rates and the extraction data for hexadecane, demonstrating its relevance in environmental remediation efforts .
Transport and Retention in Soils
Further research explored the transport and retention of hexadecane in calcareous soils. The study revealed that cadmium/naphthalene mixtures could enhance the adsorption capacity of hexadecane while reducing its desorption capacity. This has implications for understanding how contaminants behave in soil environments and can inform strategies for managing soil contamination .
Catalytic Applications
Catalytic Cracking
Hexadecane serves as a model compound in catalytic cracking studies aimed at producing valuable olefins and hydrogen gas. Recent research demonstrated that a nano-zeolite-Y/carbon nanostructure composite catalyst achieved an 80% conversion rate of hexadecane during catalytic cracking processes. This study highlighted the effectiveness of using carbon nanostructures to improve catalyst stability and performance, resulting in higher yields of desired products such as propylene and butylenes .
| Catalyst Type | Conversion Rate (%) | Major Products |
|---|---|---|
| Pure Nano-Zeolite-Y | 66 | Propylene, Butylenes |
| Nano-Zeolite-Y/CNS | 80 | Propylene, Butylenes, Hydrogen |
Material Science Applications
Phase Change Materials (PCMs)
Hexadecane is also investigated as a phase change material due to its favorable thermal properties. It can absorb and release significant amounts of latent heat during phase transitions, making it suitable for thermal energy storage applications. Studies have shown that encapsulated hexadecane can enhance energy efficiency in building materials by regulating indoor temperatures .
Case Study 1: Biodegradation Prediction
A field study conducted on hexadecane-contaminated sites demonstrated the effectiveness of using cyclodextrin extraction methods to predict biodegradation rates accurately. The findings indicated that understanding the bioavailability of hexadecane can lead to improved remediation strategies for hydrocarbon-contaminated soils.
Case Study 2: Catalytic Efficiency
In a laboratory setting, the performance of various catalysts on hexadecane was evaluated. The nano-zeolite-Y/CNS composite outperformed traditional catalysts, showcasing a significant increase in conversion rates and product yields. This study emphasizes the potential for optimizing catalytic processes using advanced materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Structural Properties
Hexadecane is structurally analogous to other linear alkanes but differs in chain length and branching. Key comparisons include:
*Estimated values based on homologous series trends. Data from .
Hexadecane exhibits higher viscosity and boiling point than shorter-chain alkanes like tetradecane, making it less volatile. Branched isomers (e.g., 2,6,10,14-tetramethyl-hexadecane) have lower viscosity due to disrupted molecular packing .
Isotopic Behavior and Analytical Utility
(114C)Hexadecane is pivotal in distinguishing contamination in isotopic workflows:
*DIC = Dissolved Inorganic Carbon. Data from .
Hexadecane’s 114C values closely mirror DIC in controlled cultures, unlike LC-purified chlorophyll a, which shows significant ¹⁴C depletion due to procedural blanks. This makes hexadecane a reliable standard for GC-based methods .
Preparation Methods
Dehalogenation of Bromohexadecane
The patent CN101462920A details a one-step dehalogenation process under atmospheric pressure using zinc dust and glacial acetic acid:
- Reaction Setup : Bromohexadecane (30.54 kg, 1000 mol), zinc powder (32.7 kg, 5000 mol), and glacial acetic acid (96 kg, 1600 mol) are mixed at 80°C.
- Hydrochloric Acid Addition : Concentrated HCl (36–38%, 1015 mol) is dripped over 25 hours, inducing reflux.
- Post-Reaction Processing : The crude product is washed with sulfuric acid to remove unsaturated hydrocarbons, neutralized with 10% NaOH, dried over MgSO₄, and distilled.
Adaptation for (1-14C)Hexadecane :
- Labeled Precursor : Substitute bromohexadecane with 1-bromo-(1-14C)hexadecane to introduce the carbon-14 label at the terminal position.
- Yield Optimization : The patent reports a 92% yield for unlabeled n-hexadecane; radiochemical yields may decrease slightly (∼85–90%) due to isotopic dilution effects.
Isotopic Labeling Strategies
Carbon-14 Incorporation via Grignard Reagents
A two-step approach enables precise positioning of the label:
- Synthesis of 1-(14C)Hexadecyl Magnesium Bromide :
- Quenching with Proton Source :
Catalytic Hydrogenation of 1-(14C)Hexadecene
- Substrate Preparation : 1-(14C)Hexadecene is synthesized via Wittig reaction using (14C)methyltriphenylphosphonium iodide.
- Hydrogenation Conditions :
Purification and Quality Control
Sulfuric Acid Washing
Distillation Parameters
- Fractional Distillation :
- Radiochemical Purity : Assessed via liquid scintillation counting (LSC) with typical values >99.5%.
Comparative Analysis of Methods
Key Trade-offs :
- The dehalogenation route offers scalability but requires handling corrosive acids.
- Grignard synthesis achieves high isotopic purity but is limited by reagent sensitivity.
Applications and Validation
Environmental Tracer Studies
(1-14C)Hexadecane is deployed in soil biodegradation assays to track metabolite pathways. A 2023 study demonstrated its use in quantifying microbial mineralization rates via 14CO₂ capture.
Pharmacokinetic Research
In lipid nanoparticle drug delivery systems, the compound traces biodistribution profiles. Recent work utilized accelerator mass spectrometry (AMS) to detect femtomolar concentrations in murine models.
Q & A
Basic: What analytical methods are most effective for quantifying hexadecane in complex biological matrices like propolis extracts?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying hexadecane in biological samples due to its sensitivity and specificity. For example, in propolis analysis, non-polar columns like Rtx-1 are used with injection temperatures set at 110°C to optimize separation . Calibration curves should be validated using certified reference materials (CRMs) to account for matrix effects. Researchers must report hexadecane concentrations as percentages of total extractable compounds, as seen in studies comparing Venezuelan (12.56%) and East Java (0.280%) propolis .
Advanced: How does hexadecane influence lipase production in Burkholderia glumae, and how can contradictory activity trends in experimental replicates be resolved?
Answer: Hexadecane acts as a lipase inducer in B. glumae by destabilizing bacterial membranes, facilitating enzyme release. However, activity discrepancies arise due to strain-specific responses (e.g., LU8093 vs. PG1) and hexadecane concentration thresholds . To resolve contradictions:
- Use Western blotting to confirm intracellular vs. extracellular lipase accumulation.
- Standardize hexadecane concentrations (e.g., 10% v/v) and incubation times (24–48 hrs) across replicates.
- Apply ANOVA with post-hoc tests to statistically validate activity differences (e.g., P < 0.05 significance) .
Basic: What are the critical parameters for synthesizing and purifying hexadecane in laboratory settings?
Answer: Hexadecane synthesis typically involves catalytic hydrogenation of 1-hexadecene or fractional distillation of petroleum derivatives. Key parameters include:
- Solvent selection : Dichloromethane (MeCl₂) is preferred for purification due to its low polarity .
- Purity validation : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) must confirm absence of unsaturated hydrocarbon contaminants.
- Storage : Hexadecane should be stored under inert gas (e.g., nitrogen) to prevent oxidation .
Advanced: How can experimental design frameworks address variability in hexadecane’s role as a porogen in molecularly imprinted polymers (MIPs)?
Answer: Uniform Design (UD) methodologies are critical for optimizing hexadecane’s porogen effects. For MIP synthesis:
- Factor screening : Test hexadecane amounts (e.g., 0.5–2.0 mL) against cross-linker (EGDMA) and monomer (MAA) ratios .
- Response surface modeling : Use artificial neural networks (ANNs) to predict pore size and binding efficiency.
- Validation : Compare imprinted vs. non-imprinted polymers via Scatchard plots to quantify hexadecane’s impact on template affinity .
Basic: How should researchers mitigate contamination risks when using hexadecane in microbial culture studies?
Answer:
- Sterilization : Autoclave hexadecane separately from aqueous media to prevent phase separation.
- Aseptic techniques : Use laminar flow hoods for hexadecane addition to cultures.
- Negative controls : Include cultures without hexadecane to baseline lipolytic activity and rule out endogenous enzyme interference .
Advanced: What mechanisms explain hexadecane’s dual role as a lipase inducer and inhibitor in Pseudomonas species?
Answer: Hexadecane’s amphipathic nature allows it to interact with bacterial membranes, but concentration-dependent effects drive contradictions:
- Induction : At 10% v/v, hexadecane disrupts membrane integrity, releasing periplasmic lipases .
- Inhibition : Above 15% v/v, hexadecane forms micelles that sequester lipases, reducing activity.
- Resolution : Conduct dose-response assays (5–20% hexadecane) paired with membrane permeability assays (e.g., LIVE/DEAD staining) .
Basic: What statistical approaches are recommended for analyzing hexadecane’s thermodynamic properties in phase behavior studies?
Answer:
- Vapor-liquid equilibrium (VLE) : Use the Antoine equation with experimentally derived constants (A, B, C) for hexadecane’s vapor pressure .
- Data validation : Compare results with NIST Chemistry WebBook entries to ensure accuracy.
- Uncertainty analysis : Report standard deviations from triplicate measurements .
Advanced: How can conflicting reports on hexadecane’s environmental persistence be reconciled in biodegradation studies?
Answer: Variability stems from microbial community composition and redox conditions. Methodological solutions:
- Microcosm experiments : Test hexadecane degradation under aerobic vs. anaerobic conditions using ¹⁴C-labeled hexadecane to track mineralization .
- Metagenomic profiling : Identify keystone degraders (e.g., Acinetobacter spp.) via 16S rRNA sequencing.
- Kinetic modeling : Apply Monod equations to quantify degradation rates under varying nutrient conditions .
Basic: What protocols ensure reproducibility in hexadecane-based solvent extraction workflows?
Answer:
- Phase ratio optimization : Maintain a 1:1 organic-to-aqueous phase ratio for consistent partitioning .
- Temperature control : Perform extractions at 25°C ± 1°C to avoid viscosity changes.
- QC measures : Spike samples with deuterated hexadecane (d₃₄) as an internal standard for GC-MS recovery calculations .
Advanced: How does hexadecane’s alkyl chain length affect its performance in surfactant self-assembly studies?
Answer: Comparative studies with shorter alkanes (e.g., dodecane) reveal chain-length dependencies:
- Critical micelle concentration (CMC) : Hexadecane lowers CMC by 30% compared to dodecane due to increased hydrophobicity.
- Experimental design : Use small-angle X-ray scattering (SAXS) to characterize micelle morphology.
- Data interpretation : Correlate chain length with Gibbs free energy of micellization (ΔG_mic) using isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
